Azetidin-3-ylmethanol hydrochloride

Übersicht

Beschreibung

3-Azetidinemethanol (hydrochloride) is an organic compound with the molecular formula C4H9NO·HCl and a molecular weight of 123.58 g/mol . It is a white to almost white powder or crystalline substance . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinemethanol (hydrochloride) typically involves the reaction of azetidine with formaldehyde under acidic conditions to form the intermediate 3-azetidinemethanol, which is then converted to its hydrochloride salt . The reaction conditions often include the use of methanol as a solvent and triethylamine as a base .

Industrial Production Methods

Industrial production methods for 3-Azetidinemethanol (hydrochloride) are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Azetidinmethanol (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können es in verschiedene Alkoholderivate umwandeln.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, um verschiedene substituierte Azetidine zu bilden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Azetidine, Ketone und Alkoholderivate .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Azetidin-3-ylmethanol hydrochloride is primarily used as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties facilitate the development of compounds that can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety disorders .

Case Study: Neurological Drug Development

Research indicates that derivatives of this compound have been explored for their efficacy as inhibitors of nucleosidase and phosphorylase enzymes. These inhibitors are crucial in treating various diseases, including certain cancers and autoimmune conditions .

Chemical Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating complex chemical entities. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with potential therapeutic applications .

Synthesis Example

Recent studies have demonstrated successful synthetic routes involving this compound to produce various heterocyclic compounds, showcasing its utility in expanding the chemical library for drug discovery .

Biochemical Research

Investigating Enzyme Interactions

The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. This research is essential for understanding biological processes and disease mechanisms, contributing to the development of targeted therapies .

Application in Metabolic Studies

this compound has been employed in studies examining its effects on metabolic enzymes, providing insights into its role in regulating metabolic pathways associated with diseases like diabetes and obesity .

Material Science

Modification of Polymer Properties

In material science, this compound is used to modify the properties of polymers. This modification enhances material performance in applications such as coatings and adhesives, making them more durable and effective .

Example of Application

Research has shown that incorporating azetidin derivatives into polymer matrices can improve mechanical strength and thermal stability, which is beneficial for industrial applications where material performance is critical .

Analytical Chemistry

Standard Reference Material

this compound serves as a standard reference material in analytical methods. Its consistent properties help ensure the accuracy and reliability of chemical analyses performed in laboratories .

| Application Area | Specific Uses | Case Studies/Examples |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Inhibitors for nucleosidase and phosphorylase enzymes |

| Chemical Synthesis | Building block for complex molecules | Synthesis of heterocyclic compounds |

| Biochemical Research | Enzyme interaction studies | Effects on metabolic enzymes |

| Material Science | Polymer property modification | Enhanced mechanical strength in coatings |

| Analytical Chemistry | Standard reference material | Ensuring accuracy in chemical analyses |

Wirkmechanismus

The mechanism of action of 3-Azetidinemethanol (hydrochloride) involves its role as an intermediate in the synthesis of biologically active molecules. For example, in the synthesis of SHP2 inhibitors, it acts by providing the necessary structural framework for the inhibitor to interact with the SHP2 enzyme . The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Azetidinmethanol: Die Basenform ohne das Hydrochloridsalz.

3-(Difluormethyl)-3-azetidinmethanol (Hydrochlorid): Eine ähnliche Verbindung mit einer Difluormethylgruppe.

Einzigartigkeit

3-Azetidinmethanol (Hydrochlorid) ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, als vielseitiges Zwischenprodukt bei der Synthese verschiedener biologisch aktiver Moleküle zu dienen. Seine Hydrochloridform erhöht seine Stabilität und Löslichkeit, wodurch es für bestimmte Anwendungen besser geeignet ist als seine Basenform .

Biologische Aktivität

Azetidin-3-ylmethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

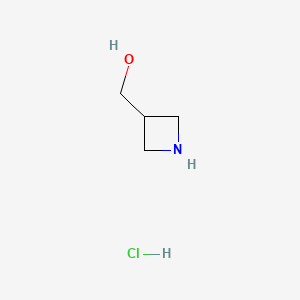

This compound is characterized by a four-membered azetidine ring with a hydroxymethyl group. The hydrochloride form enhances its solubility, making it more suitable for biological studies. The structural formula can be represented as follows:

1. Antibacterial Activity

Research indicates that azetidine derivatives, including azetidin-3-ylmethanol, exhibit antibacterial properties. The azetidine scaffold has been linked to activity against various bacterial strains, potentially due to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity .

2. Anticancer Properties

This compound has shown promise in cancer research. Studies have demonstrated that compounds with azetidine structures can inhibit tumor growth in vitro and in vivo. For instance, azetidinones derived from this compound displayed significant antiproliferative effects against human breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of azetidine derivatives. Certain compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. This compound may offer protective effects against oxidative stress and neuronal damage, making it a candidate for further investigation in neurodegenerative conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as AChE suggests potential applications in treating cognitive disorders.

- Cell Cycle Disruption : In cancer cells, azetidine derivatives may induce cell cycle arrest, leading to apoptosis through pathways involving caspase activation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of azetidine derivatives, compounds were tested against MCF-7 breast cancer cells. Results indicated that specific derivatives led to a reduction in cell viability by over 70% at concentrations below 10 µM, demonstrating efficacy comparable to standard treatments like doxorubicin .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of azetidine derivatives in models of Parkinson's disease. Compounds were shown to significantly reduce neuronal death induced by glutamate toxicity, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Eigenschaften

IUPAC Name |

azetidin-3-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c6-3-4-1-5-2-4;/h4-6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUVQGSNKVDBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647357 | |

| Record name | (Azetidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928038-44-2 | |

| Record name | (Azetidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (azetidin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.